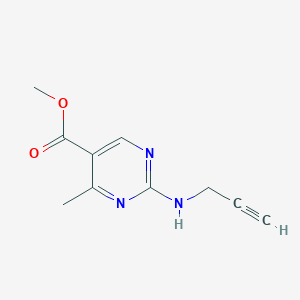![molecular formula C11H10ClFN2O2S2 B2540313 1-(4-chloro-3-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide CAS No. 887833-84-3](/img/structure/B2540313.png)
1-(4-chloro-3-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chloro-3-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a useful research compound. Its molecular formula is C11H10ClFN2O2S2 and its molecular weight is 320.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on derivatives of imidazoles, including compounds similar to 1-(4-chloro-3-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide, focuses on their synthesis and structural analysis. For instance, studies on the synthesis and structure of formyl derivatives of 1-phenyl-5-hydroxy(mercapto)-imidazoles highlight the formation of mesoionic forms due to high acidities and the presence of a basic ring nitrogen atom, indicating the potential for diverse applications in chemical synthesis and material science (Kvitko, Khozeeva, & El'tsov, 1979).
Material Science and Polymer Research
In material science, novel blend membranes incorporating partially fluorinated copolymers with azole functions, including imidazole and benzimidazole, have been explored for applications like Proton Exchange Membrane Fuel Cells (PEMFC), operating at low relative humidity. These studies investigate the influence of azole groups on membrane microstructure, thermal properties, and water uptake, contributing to the development of high-performance materials for energy applications (Campagne et al., 2013).
Chemical Synthesis and Mechanisms
Research also extends to the exploration of chemical reactions, such as the Sandmeyer-type reaction for the bromination of 2-mercapto-1-methyl-imidazoline, demonstrating the versatility of azole derivatives in synthetic chemistry. These findings have implications for the synthesis of complex molecules and the development of new chemical processes (Lobana, Sultana, & Butcher, 2011).
Environmental and Corrosion Studies
Arylamino substituted mercaptoimidazole derivatives have been investigated as corrosion inhibitors for carbon steel in acidic media, showcasing the practical applications of these compounds in protecting industrial materials against corrosion. This research combines experimental and computational studies to understand the mechanisms of inhibition and adsorption on metal surfaces (Duran, Yurttaş, & Duran, 2021).
Fluorescence and Photophysical Properties
Tetraphenyl imidazole derivatives functionalized with α-cyanostilbene units exhibit aggregation-induced emission enhancement and mechanofluorochromic properties, highlighting the potential of azole derivatives in the development of fluorescent materials for sensing and imaging applications. These studies provide insights into the solvatochromic effects and stimuli-responsive emission characteristics of these compounds (Zhang et al., 2016).
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O2S2/c12-7-2-1-6(3-8(7)13)15-10-5-19(16,17)4-9(10)14-11(15)18/h1-3,9-10H,4-5H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTMITDFTJLJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2540233.png)

![1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate](/img/structure/B2540237.png)
![N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2540238.png)

![2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2540240.png)

![3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2540246.png)

![5-(4-chlorophenyl)-3-(furan-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540249.png)

![[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2540251.png)

